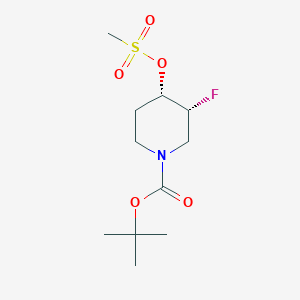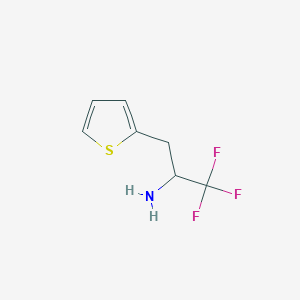![molecular formula C19H27N3O2 B1504882 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine CAS No. 875900-94-0](/img/structure/B1504882.png)
1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with an indole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole and piperazine.
Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
N-Boc Protection: The formylated indole is then protected with a tert-butyl (dimethyl)silyl group.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The alcoholic hydroxy group is protected with tert-butyl (dimethyl)silyl chloride.
Coupling: The protected indole is coupled with piperazine under suitable conditions to form the desired product
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine is not well-characterized. it is believed to interact with specific molecular targets and pathways in biological systems, similar to other indole derivatives. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate is unique due to its specific combination of an indole moiety and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
875900-94-0 |
|---|---|
Molecular Formula |
C19H27N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-12-10-21(11-13-22)9-8-15-14-20-17-7-5-4-6-16(15)17/h4-7,14,20H,8-13H2,1-3H3 |
InChI Key |
FKCFYGHUOXZTAQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


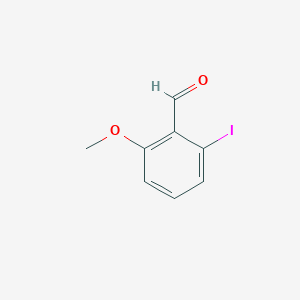
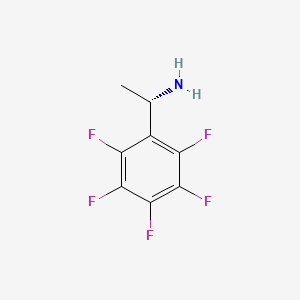
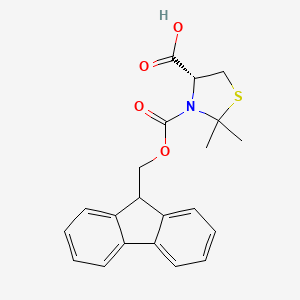
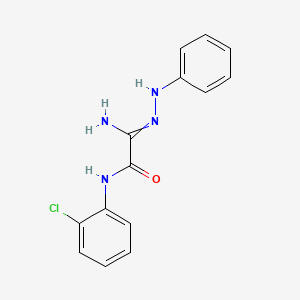
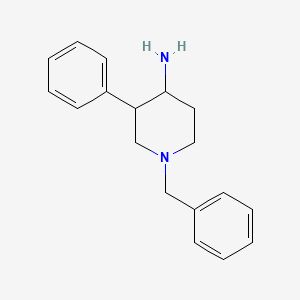
![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)
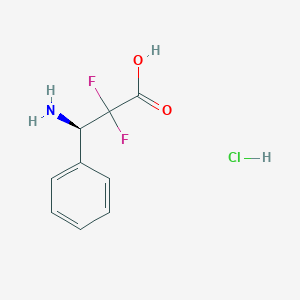

![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)



